molecular formula C21H24N4O5S2 B2531285 N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide CAS No. 851987-96-7

N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide

Cat. No. B2531285
CAS RN: 851987-96-7
M. Wt: 476.57
InChI Key: VKSHKNNVHRLIDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of various starting materials under specific conditions to produce intermediates and final products with potential biological activity. For instance, the synthesis of spiropyrazolinium salts from β-aminopropioamidoximes through nitrobenzenesulfochlorination is described, which involves intramolecular heterocyclization and SN2 substitution reactions . Similarly, the synthesis of substituted benzimidazole derivatives is achieved by reacting isonicotinic acid with diamines and polyphosphoric acid, followed by reactions with sulfonyl chlorides and benzoyl chlorides/benzenesulfonyl chlorides to produce target compounds . These methods could potentially be adapted for the synthesis of N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds is crucial for their biological activity. The papers describe the use of 1H-NMR spectroscopy and X-ray analysis to confirm the structures of synthesized compounds . These techniques could be employed to analyze the molecular structure of N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide, ensuring the correct formation of the desired product and identifying any stereoisomers.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include heterocyclization, sulfochlorination, and reduction reactions . These reactions are influenced by the structure of the starting materials and reaction conditions, such as temperature and solvent choice. Understanding these reactions can help predict the reactivity and possible transformations of N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. While the papers do not provide specific data on the physical and chemical properties of N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide, they do discuss the properties of similar compounds. For example, the stability of spiropyrazolinium salts and their regioselectivity in reactions are mentioned . These properties are important for the practical use of the compound in biological applications and can be investigated using similar methods as those described in the papers.

Scientific Research Applications

Synthesis and Antimicrobial Applications

A significant body of research has been dedicated to the synthesis of benzothiazole derivatives and their evaluation for antimicrobial properties. For instance, compounds synthesized from substituted N-(benzo[d]thiazol-2-yl) derivatives showed good activity against Methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as antimicrobial agents (Anuse et al., 2019). Similarly, novel piperidine substituted benzothiazole derivatives were developed, showcasing antibacterial and antifungal activities, suggesting a broad spectrum of antimicrobial efficacy (Shafi et al., 2021).

Antitumor and Anti-leukemic Activities

Research has also delved into the antitumor properties of related compounds. A study on novel 2‐(4‐(2,4‐dimethoxybenzoyl)phenoxy)‐1‐(4‐(3‐(piperidin‐4‐yl)propyl)piperidin‐1‐yl)ethanone derivatives discovered compounds with significant antiproliferative activity against human leukemic cell lines, underscoring their potential in anticancer therapy (Vinaya et al., 2012).

properties

IUPAC Name

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S2/c1-29-16-10-11-17(30-2)19-18(16)22-21(31-19)24-23-20(26)14-6-8-15(9-7-14)32(27,28)25-12-4-3-5-13-25/h6-11H,3-5,12-13H2,1-2H3,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSHKNNVHRLIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.